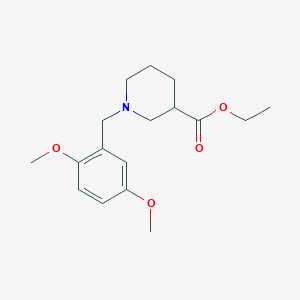![molecular formula C13H13BrN4O2 B4998097 N-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B4998097.png)
N-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'ABT' and is a member of the triazole family. ABT is a versatile compound that exhibits a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In
科学的研究の応用
ABT has a wide range of scientific research applications due to its unique properties. One of the most significant applications of ABT is in the field of medicinal chemistry. ABT has been shown to exhibit antifungal, antibacterial, and anticancer properties, making it a promising candidate for the development of new drugs. ABT has also been used in the synthesis of other compounds with potential therapeutic applications.
作用機序
The mechanism of action of ABT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. ABT has been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell walls and membranes. In cancer cells, ABT has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways.
Biochemical and Physiological Effects:
ABT exhibits a range of biochemical and physiological effects, depending on the target organism or cell type. In fungi and bacteria, ABT disrupts cell wall and membrane integrity, leading to cell death. In cancer cells, ABT induces apoptosis, leading to the death of cancer cells. ABT has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
実験室実験の利点と制限
ABT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified in large quantities. ABT also exhibits a broad spectrum of biological activities, making it a versatile tool for researchers. However, ABT also has some limitations. It can be toxic to certain cell types at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on ABT. One potential direction is the development of new drugs based on ABT. ABT has shown promising results in preclinical studies as an antifungal, antibacterial, and anticancer agent. Another potential direction is the synthesis of new derivatives of ABT with improved properties, such as increased potency or reduced toxicity. Finally, ABT could be used as a tool to study various biological processes, such as cell signaling and apoptosis.
合成法
The synthesis of ABT involves a multi-step process that starts with the reaction of 4-bromo-3-methoxybenzaldehyde with allyl alcohol in the presence of a base. This reaction produces the key intermediate, which is then reacted with 4-amino-1,2,4-triazole in the presence of a catalyst to yield ABT. The yield of ABT obtained from this method is high, and the compound can be easily purified using standard techniques.
特性
IUPAC Name |
1-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c1-3-4-20-13-11(14)5-10(6-12(13)19-2)7-17-18-8-15-16-9-18/h3,5-9H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKSQARJWZGPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C=NN=C2)Br)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one](/img/structure/B4998018.png)
![7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4998022.png)
![5-{2-[(4-methoxybenzoyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4998029.png)
![1-(benzyloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanethiol dihydrochloride](/img/structure/B4998035.png)
![3-[benzyl(methyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4998052.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4998056.png)
![3-[([1]benzofuro[3,2-d]pyrimidin-4-ylthio)methyl]-1H-pyrazol-5-ol](/img/structure/B4998063.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine](/img/structure/B4998077.png)
![1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine](/img/structure/B4998079.png)


![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine](/img/structure/B4998090.png)
![4-ethyl-1,3-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4998112.png)
![1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4998118.png)